Acide pinusolide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Pinusolidic acid primarily targets the Platelet-activating Factor Receptor (PAFR) . PAFR is a cell surface receptor that plays a crucial role in numerous physiological and pathological processes, including inflammation and allergic responses.

Mode of Action

Pinusolidic acid acts as an inhibitor of PAFR . It binds to the receptor, preventing the platelet-activating factor (PAF) from exerting its effects. The IC50 value of Pinusolidic acid, which represents the concentration of the compound required to inhibit the biological function of PAFR by 50%, is 23 μM .

Result of Action

The inhibition of PAFR by Pinusolidic acid can lead to a decrease in platelet aggregation and inflammation, given the role of PAF in these processes . .

Analyse Biochimique

Biochemical Properties

Pinusolidic acid interacts with various biomolecules in the body, primarily functioning as a PAF inhibitor . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation . By inhibiting PAF, pinusolidic acid can potentially influence a variety of biochemical reactions related to inflammation and immune response .

Cellular Effects

The cellular effects of pinusolidic acid are largely tied to its role as a PAF inhibitor . PAF plays a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting PAF, pinusolidic acid can potentially influence these processes, although the specific effects can vary depending on the cell type and the physiological context .

Molecular Mechanism

At the molecular level, pinusolidic acid exerts its effects primarily through its interaction with PAF . It binds to PAF, inhibiting its activity and thereby influencing various downstream processes, including enzyme activation or inhibition and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pinusolidic acid can be synthesized through various methods. One common approach involves the extraction from natural sources such as the leaves of Platycladus orientalis . The extraction process typically involves solvent extraction using chloroform, dichloromethane, ethyl acetate, or acetone . The crude extract is then purified using chromatographic techniques to isolate pinusolidic acid.

Industrial Production Methods

Industrial production of pinusolidic acid is less common due to its natural abundance in certain plant species. advancements in biotechnology have enabled the production of pinusolidic acid through microbial fermentation. Specific strains of microorganisms are engineered to produce pinusolidic acid in large quantities, providing a sustainable and scalable method for industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

Pinusolidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Common Reagents and Conditions

Oxidation: Pinusolidic acid can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction of pinusolidic acid can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of pinusolidic acid. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Pinusolidic acid is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:

Ferruginol: Another diterpenoid with antimicrobial and anti-inflammatory properties.

Betulonic acid: Known for its antiviral and anticancer activities.

α-Cadinol: Exhibits significant anti-inflammatory and antioxidant effects.

Compared to these compounds, pinusolidic acid stands out for its potent PAF inhibitory activity, making it a promising candidate for therapeutic applications in inflammatory and cardiovascular diseases .

Activité Biologique

Pinusolidic acid, a labdane-type diterpenoid primarily isolated from the plant Biota orientalis, has garnered attention for its significant biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by various studies and data tables.

Overview of Pinusolidic Acid

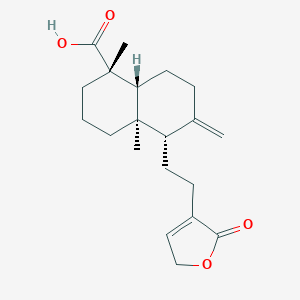

- Chemical Structure : Pinusolidic acid is characterized by a unique structure that includes an R,β-unsaturated butenolide ring, which is crucial for its biological activity.

- Source : It is predominantly extracted from Biota orientalis, a plant known for its medicinal properties.

Pinusolidic acid primarily acts as an inhibitor of the Platelet-Activating Factor Receptor (PAFR). The binding to PAFR leads to a reduction in platelet aggregation and inflammation, which are critical processes in various pathological conditions.

- Target : Platelet-Activating Factor Receptor (PAFR)

- Mode of Action : Acts as a PAF antagonist, inhibiting its binding and subsequent cellular responses.

Biological Activities

Pinusolidic acid exhibits several notable biological activities:

- Anti-inflammatory Properties : It significantly reduces inflammation by inhibiting PAF, which is involved in inflammatory responses.

- Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity : Studies have shown that pinusolidic acid possesses antimicrobial properties against various pathogens.

In Vitro Studies

A study conducted by Han et al. (1998) evaluated the PAF receptor binding inhibitory activity of pinusolidic acid and its derivatives. The results indicated that modifications to the structure can enhance its inhibitory potency:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| Pinusolidic Acid | 2.5 | Potent PAF antagonist |

| 17-nor-8-oxo derivative | 2.5 | Comparable potency to pinusolidic acid |

| Carboxymethyl ester derivative | 1.0 | Improved water solubility |

Antiproliferative Activity

Research on the water extract of Biota orientalis showed that it inhibited tumor growth in HEp-2 cell lines significantly:

| Concentration (µg/mL) | % Inhibition at 24h | % Inhibition at 48h | % Inhibition at 72h |

|---|---|---|---|

| 250 | 50 | 65 | 80 |

| 500 | 50 | 70 | 80 |

Comparative Analysis with Similar Compounds

Pinusolidic acid's biological activity can be compared with other diterpenoids:

| Compound | Biological Activity | Notes |

|---|---|---|

| Ferruginol | Antimicrobial, anti-inflammatory | Similar structural features |

| Betulonic Acid | Antiviral, anticancer | Different mechanism of action |

| α-Cadinol | Anti-inflammatory, antioxidant | Less potent as a PAF inhibitor |

Propriétés

IUPAC Name |

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-13-5-8-16-19(2,10-4-11-20(16,3)18(22)23)15(13)7-6-14-9-12-24-17(14)21/h9,15-16H,1,4-8,10-12H2,2-3H3,(H,22,23)/t15-,16+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQSDRHZGCMBKG-FIYPYCPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.